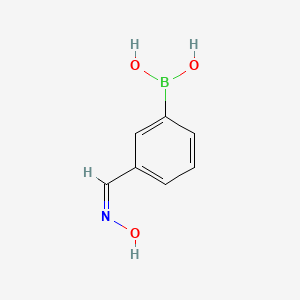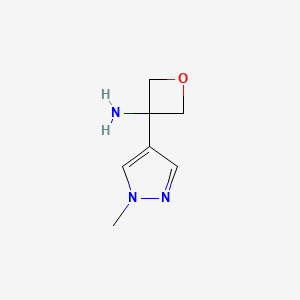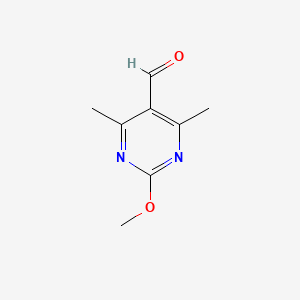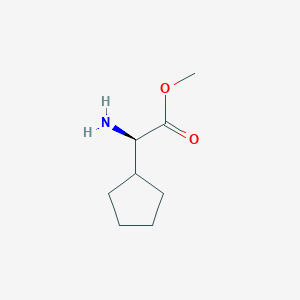
(3-((Hydroxyimino)methyl)phenyl)boronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3-((Hydroxyimino)methyl)phenyl)boronic acid is an organic compound that belongs to the class of boronic acids. Boronic acids are characterized by the presence of a boron atom bonded to an oxygen atom and a hydroxyl group. This particular compound is notable for its hydroxyimino group attached to the phenyl ring, which imparts unique chemical properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (3-((Hydroxyimino)methyl)phenyl)boronic acid typically involves the reaction of 3-formylphenylboronic acid with hydroxylamine hydrochloride. The reaction is carried out in an aqueous medium, often under basic conditions to facilitate the formation of the hydroxyimino group. The general reaction scheme is as follows:
3-Formylphenylboronic acid+Hydroxylamine hydrochloride→(3-((Hydroxyimino)methyl)phenyl)boronic acid
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions such as temperature, pH, and reactant concentrations to achieve higher yields and purity.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, where the boronic acid group is converted to a boronate ester or other oxidized forms.
Reduction: The hydroxyimino group can be reduced to an amine group under suitable conditions.
Substitution: The boronic acid group can participate in various substitution reactions, such as the Suzuki-Miyaura coupling, where it reacts with halides to form carbon-carbon bonds.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or other reducing agents.
Substitution: Palladium catalysts in the presence of bases like potassium carbonate.
Major Products:
Oxidation: Boronate esters.
Reduction: Aminophenylboronic acid.
Substitution: Biaryl compounds.
Wissenschaftliche Forschungsanwendungen
(3-((Hydroxyimino)methyl)phenyl)boronic acid has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of carbon-carbon bonds through coupling reactions.
Biology: Employed in the development of sensors for detecting biological molecules, due to its ability to interact with diols and other functional groups.
Medicine: Investigated for its potential in drug development, particularly in the design of enzyme inhibitors and other therapeutic agents.
Industry: Utilized in the production of advanced materials, such as polymers and catalysts, due to its unique reactivity and functional groups.
Wirkmechanismus
The mechanism of action of (3-((Hydroxyimino)methyl)phenyl)boronic acid is largely dependent on its ability to form reversible covalent bonds with diols and other nucleophiles. This interaction is facilitated by the boronic acid group, which can form cyclic esters with diols. The hydroxyimino group can also participate in hydrogen bonding and other interactions, enhancing the compound’s reactivity and specificity.
Vergleich Mit ähnlichen Verbindungen
Phenylboronic acid: Lacks the hydroxyimino group, making it less reactive in certain contexts.
(4-((Hydroxyimino)methyl)phenyl)boronic acid: Similar structure but with the hydroxyimino group in the para position, which can affect its reactivity and binding properties.
(3-Formylphenyl)boronic acid: Precursor to (3-((Hydroxyimino)methyl)phenyl)boronic acid, lacks the hydroxyimino group.
Uniqueness: this compound is unique due to the presence of both the boronic acid and hydroxyimino groups, which confer distinct reactivity and binding properties. This makes it particularly valuable in applications requiring specific interactions with diols and other functional groups.
Eigenschaften
Molekularformel |
C7H8BNO3 |
|---|---|
Molekulargewicht |
164.96 g/mol |
IUPAC-Name |
[3-[(Z)-hydroxyiminomethyl]phenyl]boronic acid |
InChI |
InChI=1S/C7H8BNO3/c10-8(11)7-3-1-2-6(4-7)5-9-12/h1-5,10-12H/b9-5- |
InChI-Schlüssel |
MAJVYIIPEHMBDV-UITAMQMPSA-N |
Isomerische SMILES |
B(C1=CC(=CC=C1)/C=N\O)(O)O |
Kanonische SMILES |
B(C1=CC(=CC=C1)C=NO)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrimidin-3-yl)methanol](/img/structure/B11918056.png)

![(1R,5S)-1-Phenyl-3-azabicyclo[3.1.0]hexane](/img/structure/B11918068.png)
![2-Cyclopropyl-6,7-dihydro-5H-pyrrolo[3,4-D]pyrimidine](/img/structure/B11918076.png)
![3-Methyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine-1-carbaldehyde](/img/structure/B11918092.png)




![4-(Methylsulfanyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B11918112.png)

![6-Vinylbenzo[d]thiazole](/img/structure/B11918124.png)


